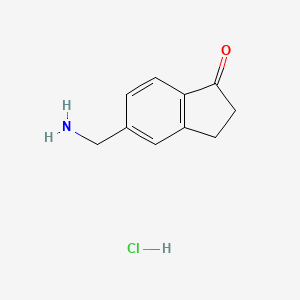

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a dihydroindenone core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one hydrochloride typically involves multiple steps. One common method starts with the preparation of the dihydroindenone core, followed by the introduction of the aminomethyl group. The final step involves converting the free base to its hydrochloride salt.

Preparation of Dihydroindenone Core: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.

Introduction of Aminomethyl Group: This can be achieved through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Formation of Hydrochloride Salt: The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

1.1. Intermediate in Drug Synthesis

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals, notably in the production of anti-Parkinson's medications such as rasagiline. Rasagiline is an irreversible monoamine oxidase B inhibitor used to treat Parkinson's disease, enhancing dopamine levels and providing neuroprotective effects .

1.2. Structure-Activity Relationship Studies

Research has highlighted the compound's utility in structure-activity relationship (SAR) studies. These studies aim to understand how different chemical structures affect biological activity, which is crucial for drug design and optimization. For instance, derivatives of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one have been synthesized and evaluated for their interactions with amyloid fibers, which are implicated in neurodegenerative diseases .

2.1. One-Pot Reactions

Recent advancements have introduced improved one-pot synthesis methods that simplify the preparation process while maintaining high yields. For example, reactions involving 2,3-dihydro-1H-indenes and specific reagents under alkaline conditions have proven effective .

2.2. Multi-Step Synthesis

Multi-step synthetic routes are also employed to derive this compound from simpler starting materials. These methods often involve several reaction conditions and purification steps to achieve the desired product with high purity levels .

3.1. Rasagiline Development

In the development of rasagiline, this compound was synthesized as a key intermediate. The efficiency of its production directly impacts the overall cost and scalability of rasagiline manufacturing, making it a focal point in pharmaceutical production research .

3.2. Neuroprotective Studies

Studies investigating the neuroprotective properties of compounds derived from this compound have shown promising results in models of neurodegeneration. These studies utilize various biochemical assays to evaluate the efficacy of these compounds in preventing neuronal damage associated with conditions like Alzheimer's disease .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Drug Synthesis | Intermediate for anti-Parkinson medications like rasagiline |

| Structure-Activity Relationship Studies | Evaluation of derivatives for biological activity |

| Synthesis Methods | One-pot and multi-step synthesis techniques |

| Neuroprotective Research | Investigating effects on neuronal damage |

Mecanismo De Acción

The mechanism of action of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The dihydroindenone core can also participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

5-(Aminomethyl)-2-furancarboxylic acid: This compound has a similar aminomethyl group but a different core structure.

5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Another compound with an aminomethyl group but a different core.

Uniqueness

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to its specific dihydroindenone core, which imparts distinct chemical and biological properties. Its solubility as a hydrochloride salt also makes it more versatile for various applications.

Actividad Biológica

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a dihydroindenone core with an aminomethyl substituent, which is crucial for its biological activity. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. The aminomethyl group can form hydrogen bonds with active site residues in enzymes or receptors, while the dihydroindenone moiety enhances hydrophobic interactions, potentially increasing binding affinity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes. For instance, it has shown potential in inhibiting nitric oxide synthase (nNOS), which is relevant in the context of neurological disorders . The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its inhibitory potency against specific isoforms of nNOS.

Neuroprotective Effects

Studies have highlighted the potential neuroprotective properties of this compound. It may promote cell viability and exhibit antioxidant activity, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Preliminary results suggest that it may possess anti-proliferative properties, with GI50 values indicating significant cytotoxicity against certain tumor cells .

Case Study 1: Inhibition of nNOS

In a study focused on synthesizing new nNOS inhibitors, this compound was included in a series of compounds tested for their ability to inhibit nNOS. The compound demonstrated promising inhibitory activity with selectivity towards specific isoforms, suggesting its potential as a therapeutic agent in managing conditions like stroke or neurodegeneration .

Case Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of derivatives related to this compound. Results indicated that these compounds could reduce oxidative stress-induced cell death in neuronal cell lines, highlighting their potential utility in treating Alzheimer's disease .

Comparative Analysis of Biological Activities

| Compound | Biological Activity | IC50 Values | Notes |

|---|---|---|---|

| This compound | nNOS Inhibition | Varies by derivative | Potential treatment for neurological disorders |

| Rivastigmine Derivatives | AChE Inhibition | IC50 = 32.1 µM | Better than Rivastigmine |

| Mannich Bases | Anti-inflammatory | Varies | Effective in reducing inflammation |

Propiedades

IUPAC Name |

5-(aminomethyl)-2,3-dihydroinden-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(9)12;/h1,3,5H,2,4,6,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNGPEOFASUTOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.